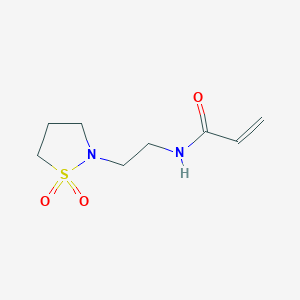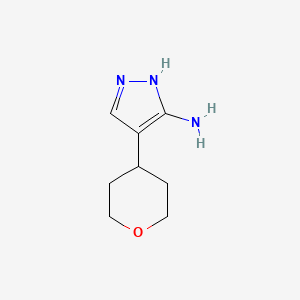
6-(2-Methoxynicotinoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups. It has a naphthyridine core, which is a type of nitrogen-containing heterocyclic compound. Attached to this core are a methoxynicotinoyl group and a carbonitrile group .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The nitrile group could undergo reactions such as hydrolysis, reduction, or Grignard reactions. The methoxy group could potentially be demethylated under certain conditions .Scientific Research Applications
In Vitro and In Vivo Evaluation for Osteoporosis Prevention and Treatment
A potent and selective antagonist of the alpha(v)beta(3) receptor was identified, with an excellent in vitro profile and significant efficacy in vivo models of bone turnover. This makes it a candidate for clinical development in the prevention and treatment of osteoporosis. The compound's pharmacokinetics were evaluated across different species, supporting its potential application in metabolism and safety studies (Hutchinson et al., 2003).
Corrosion Inhibition
Naphthyridine derivatives, including similar compounds, have shown effectiveness as corrosion inhibitors for steel in acidic environments. Their efficiency and mechanism of action have been explored through various techniques, revealing these compounds' potential in protecting metals against corrosion, which is crucial in industrial applications (Ansari & Quraishi, 2015).
Serotonin 5-HT3 Receptor Antagonism
Novel naphthyridine derivatives were synthesized and evaluated for their antagonism against the 5-HT3 receptor, demonstrating potential applications in treating gastrointestinal disorders or chemotherapy-induced nausea and vomiting. This research highlights the compound's role in medicinal chemistry, focusing on neuromodulation (Mahesh, Perumal, & Vijaya Pandi, 2004).
Cytotoxic Activity Against Cancer Cell Lines
Compounds bearing the methoxypyridine-3-carbonitrile moiety were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Some derivatives exhibited promising antiproliferative effects, suggesting their potential as leads for anticancer drug development. This area of research is crucial for discovering new therapeutic agents (Al‐Refai et al., 2019).
Corrosion Inhibition and Surface Morphology
Further studies on naphthyridine derivatives as corrosion inhibitors explored their surface adsorption properties and efficiency in protecting mild steel in acidic solutions. These findings support their application in corrosion science, particularly in developing environmentally friendly corrosion inhibitors (Singh et al., 2016).
properties
IUPAC Name |
6-(2-methoxypyridine-3-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-23-15-12(3-2-5-18-15)16(22)20-6-4-13-11(9-20)7-10(8-17)14(21)19-13/h2-3,5,7H,4,6,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRFVQPGXCVILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxynicotinoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)

![(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2469109.png)

![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)


![N-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)phenyl]prop-2-enamide](/img/structure/B2469116.png)


![1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2469125.png)